![molecular formula C7H2Cl2FNS B1520084 2,6-Dichloro-4-fluoro-1,3-benzothiazole CAS No. 1177350-78-5](/img/structure/B1520084.png)
2,6-Dichloro-4-fluoro-1,3-benzothiazole
Overview
Description
2,6-Dichloro-4-fluoro-1,3-benzothiazole is a chemical compound with the CAS Number: 1177350-78-5 . It has a molecular weight of 222.07 and its IUPAC name is 2,6-dichloro-4-fluoro-1,3-benzothiazole . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-4-fluoro-1,3-benzothiazole is 1S/C7H2Cl2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2,6-Dichloro-4-fluoro-1,3-benzothiazole is a solid compound . Its molecular weight is 222.07 , and its IUPAC name is 2,6-dichloro-4-fluoro-1,3-benzothiazole .Scientific Research Applications
Antibacterial Agents
2,6-Dichloro-4-fluoro-1,3-benzothiazole: derivatives have shown promise as antibacterial agents. They work by inhibiting various bacterial enzymes and proteins, such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The development of new antibiotics using this compound could be significant in the fight against antimicrobial resistance.
Antimicrobial Resistance Research
This compound is used in the study of antimicrobial resistance (AMR). Researchers are exploring the efficacy of benzothiazole derivatives against multidrug-resistant bacteria, which is a pressing global health concern .
Chemical Synthesis of FGFR Inhibitors
In cancer research, 2,6-Dichloro-4-fluoro-1,3-benzothiazole is utilized in the design and synthesis of fibroblast growth factor receptor (FGFR) inhibitors. These inhibitors can potentially treat cancers driven by FGFR genetic alterations .
Material Science
The benzothiazole moiety, including 2,6-Dichloro-4-fluoro-1,3-benzothiazole , is of interest in material science due to its varied biological activities. It’s used in the development of new materials with potential applications in bioorganic and medicinal chemistry .
Insecticide Development
2,6-Dichloro-4-fluoro-1,3-benzothiazole: is an intermediate in the synthesis of certain insecticides, such as Fipronil. Fipronil is a widely used insecticide for controlling pests worldwide .
Drug Discovery
The benzothiazole structure is a key component in drug discovery due to its presence in compounds with numerous biological activities. It’s a part of the ongoing search for new therapeutic agents .
properties
IUPAC Name |
2,6-dichloro-4-fluoro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMYLFQADNUOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670529 | |
Record name | 2,6-Dichloro-4-fluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-fluoro-1,3-benzothiazole | |
CAS RN |
1177350-78-5 | |
Record name | 2,6-Dichloro-4-fluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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